molecular formula C12H17NO B11723369 (S)-2-(3-methoxyphenyl)piperidine

(S)-2-(3-methoxyphenyl)piperidine

Cat. No.: B11723369
M. Wt: 191.27 g/mol
InChI Key: ZGWPCADYBFMCJT-LBPRGKRZSA-N
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Description

(S)-2-(3-methoxyphenyl)piperidine is a chiral piperidine derivative characterized by the presence of a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-methoxyphenyl)piperidine typically involves the reaction of 3-methoxybenzaldehyde with piperidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates and subsequent purification steps to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-(3-methoxyphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-2-(3-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3-methoxyphenyl)piperidine
  • 2-(4-methoxyphenyl)piperidine
  • 2-(3-hydroxyphenyl)piperidine

Uniqueness

(S)-2-(3-methoxyphenyl)piperidine is unique due to its specific stereochemistry and the presence of the methoxy group on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2S)-2-(3-methoxyphenyl)piperidine

InChI

InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m0/s1

InChI Key

ZGWPCADYBFMCJT-LBPRGKRZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCCCN2

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCN2

Origin of Product

United States

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